molecular formula C14H10ClNO4 B4765120 5-chloro-2-methylphenyl 4-nitrobenzoate

5-chloro-2-methylphenyl 4-nitrobenzoate

Cat. No.: B4765120
M. Wt: 291.68 g/mol
InChI Key: YKUIVEZIYXPYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-methylphenyl 4-nitrobenzoate is an organic compound with the molecular formula C14H10ClNO4. It is a derivative of benzoic acid and is characterized by the presence of a chloro group, a methyl group, and a nitro group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methylphenyl 4-nitrobenzoate typically involves the esterification of 5-chloro-2-methylphenol with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methylphenyl 4-nitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester bond can be hydrolyzed to yield 5-chloro-2-methylphenol and 4-nitrobenzoic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Products include 5-chloro-2-methylphenyl derivatives with various substituents.

    Reduction: The major product is 5-chloro-2-methylphenyl 4-aminobenzoate.

    Hydrolysis: The products are 5-chloro-2-methylphenol and 4-nitrobenzoic acid.

Scientific Research Applications

5-chloro-2-methylphenyl 4-nitrobenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-methylphenyl 4-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester bond can be hydrolyzed by esterases. The chloro and methyl groups can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methylphenyl 4-aminobenzoate
  • 5-chloro-2-methylphenyl 4-hydroxybenzoate
  • 5-chloro-2-methylphenyl 4-methoxybenzoate

Uniqueness

5-chloro-2-methylphenyl 4-nitrobenzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The combination of chloro, methyl, and nitro groups in the same molecule provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

IUPAC Name

(5-chloro-2-methylphenyl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-9-2-5-11(15)8-13(9)20-14(17)10-3-6-12(7-4-10)16(18)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUIVEZIYXPYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-2-methylphenyl 4-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
5-chloro-2-methylphenyl 4-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
5-chloro-2-methylphenyl 4-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
5-chloro-2-methylphenyl 4-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
5-chloro-2-methylphenyl 4-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
5-chloro-2-methylphenyl 4-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.